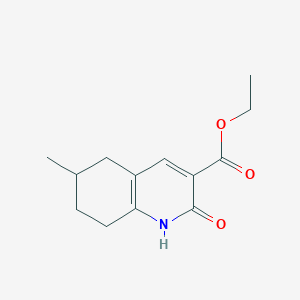

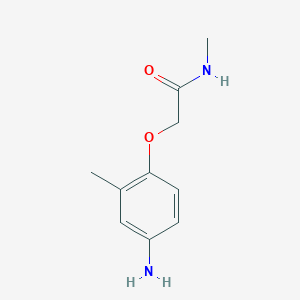

Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a series of novel triazole-pyrimidine-based compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, which was treated with concentrated hydrochloric acid and heated to reflux .科学的研究の応用

Organic Synthesis via Biginelli Reaction

This compound is utilized in the Biginelli reaction, which is an acid-catalyzed, multi-component reaction. It’s a method for synthesizing highly functionalized heterocycles, which are crucial in the development of various pharmaceutical agents .

Neuroprotective and Anti-neuroinflammatory Agents

Researchers have explored the neuroprotective and anti-neuroinflammatory potential of compounds derived from Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. These compounds show promise in treating neurodegenerative diseases and reducing neuronal inflammation .

Anticancer Drug Development

The pharmacological effects of derivatives of this compound have been investigated for their potential as anticancer drugs. They are particularly looked at for their role in inhibiting enzymes that are involved in the separation of genetic material during mitosis, leading to cell cycle arrest and apoptosis .

Solar Energy Conversion

Derivatives of this compound have been studied for their application in solar cells. They are considered potential competitors for perovskite solar cells, which are a leading technology for converting solar energy into electricity .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with biological targets. This is essential for the design of new drugs with specific actions and minimal side effects .

Synthesis of Heterocycles

Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. These heterocycles are important for their diverse biological activities and applications in medicinal chemistry .

Optical and Electronic Properties Analysis

Research has been conducted to explore the crystal, electronic, and optical properties of derivatives of this compound. These properties are crucial for the development of new materials for electronics and photonics .

Intramolecular Hydrogen Bonding Studies

The compound has been used to study intramolecular hydrogen bonding, which is significant in understanding the stability and reactivity of chemical compounds. Such studies are important for the design of molecules with desired chemical properties .

作用機序

Target of Action

The primary targets of Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is believed to interact with its targets through non-covalent interactions, such as hydrogen bonding . More research is needed to fully elucidate the nature of these interactions and the resulting changes in cellular function .

Biochemical Pathways

Given the structural similarity to other quinoline derivatives, it may be involved in pathways related to cell signaling or metabolism .

Pharmacokinetics

Its predicted boiling point is 396.3±42.0 °C and its predicted density is 1.06 g/cm3 . These properties may influence its bioavailability, but more research is needed to understand its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity .

将来の方向性

The future directions for research on “Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate” and similar compounds could include further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, more comprehensive studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards could provide valuable insights.

特性

IUPAC Name |

ethyl 6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-17-13(16)10-7-9-6-8(2)4-5-11(9)14-12(10)15/h7-8H,3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCSTHNOKOJBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCC(C2)C)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)

![3-[(Benzylamino)methyl]-5-bromoaniline](/img/structure/B1405987.png)

![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)

![1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid](/img/structure/B1405992.png)

![[5-(Benzyloxy)-2-bromophenyl]methanamine](/img/structure/B1405999.png)

![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)

![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine](/img/structure/B1406004.png)